3-Chloro-4-fluorophenyl isocyanate
Description
Significance of Aryl Isocyanates in Contemporary Organic and Material Sciences
Aryl isocyanates are highly valued intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.comrsc.org Their electrophilic nature allows for facile reactions with a variety of nucleophiles, including alcohols, amines, and water, to form stable urethane (B1682113) (carbamate) and urea (B33335) linkages, respectively. rsc.org This reactivity is the foundation for the synthesis of polyurethanes, a diverse class of polymers with applications ranging from flexible foams to rigid insulation and durable coatings. mdpi.com In the realm of medicinal chemistry, the urea and carbamate (B1207046) moieties derived from aryl isocyanates are prevalent in numerous drug candidates, contributing to their biological activity and pharmacokinetic profiles.
The Unique Role of Halogenated Phenyl Isocyanates
The introduction of halogen atoms onto the phenyl ring of an aryl isocyanate can profoundly influence its chemical properties and reactivity. Halogenation, particularly with chlorine and fluorine, can modulate the electrophilicity of the isocyanate group, thereby affecting reaction rates and selectivity. rsc.org Furthermore, the presence of halogens can impart desirable characteristics to the final products, such as enhanced thermal stability, flame retardancy, and metabolic stability in pharmaceutical applications. The specific substitution pattern of halogens on the aromatic ring allows for fine-tuning of these properties, making halogenated phenyl isocyanates a crucial subclass of reagents for targeted synthesis.
Overview of Research Domains for 3-Chloro-4-fluorophenyl Isocyanate
This compound, with its distinct substitution pattern of both a chlorine and a fluorine atom on the phenyl ring, has emerged as a valuable reagent in several key areas of chemical research. Its applications are primarily centered on its role as a precursor in the synthesis of complex organic molecules. Key research domains for this compound include its use in the development of novel polymers, the synthesis of potent agrochemicals such as herbicides, and as a critical building block in the creation of new pharmaceutical agents, including kinase inhibitors for cancer therapy. cymitquimica.comchemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-fluoro-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIPJBUXMFLHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370408 | |
| Record name | 3-Chloro-4-fluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50529-33-4 | |
| Record name | 3-Chloro-4-fluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-fluorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry of 3 Chloro 4 Fluorophenyl Isocyanate
Phosgenation Routes for Aryl Isocyanate Synthesis
Phosgenation, the process of reacting a suitable precursor with phosgene (B1210022) (COCl₂), remains a widely utilized industrial method for the production of isocyanates. wikipedia.org This approach is favored for its efficiency and high yields.
Classical Phosgenation from Aromatic Amines
The most common method for synthesizing aryl isocyanates, including 3-chloro-4-fluorophenyl isocyanate, is the phosgenation of the corresponding aromatic amine. wikipedia.org In this case, 3-chloro-4-fluoroaniline (B193440) serves as the primary precursor. The reaction involves treating the amine with phosgene, typically in an inert solvent. wikipedia.orggoogleapis.com This process is generally carried out in two stages: a cold phosgenation step to minimize the formation of by-products, followed by a hot phosgenation step to complete the reaction. googleapis.com Triphosgene, a safer solid alternative to gaseous phosgene, can also be employed for this transformation. google.comorgsyn.org
The precursor, 3-chloro-4-fluoroaniline, can be synthesized from 3-chloro-4-fluoronitrobenzene (B104753) through reduction. sigmaaldrich.comchemicalbook.comgoogle.com This reduction can be achieved using various methods, including catalytic hydrogenation with a Pt/C catalyst. google.com Another route to 3-chloro-4-fluoroaniline involves a three-step reaction starting from 3,4-dichloronitrobenzene (B32671), which includes fluorine displacement, hydrogenation reduction, and salt formation. google.com
Intermediacy of Carbamoyl (B1232498) Chlorides
R-NH₂ + COCl₂ → R-NHCOCl + HCl R-NHCOCl → R-NCO + HCl
Phosgene-Free and Alternative Synthetic Strategies
Due to the hazardous nature of phosgene, significant research has been dedicated to developing phosgene-free synthetic routes to isocyanates. google.comnih.gov These alternative methods offer safer and more environmentally benign pathways.
Reductive Carbonylation of Nitro- and Nitrosoarenes
Aryl isocyanates can be synthesized directly from nitroarenes through reductive carbonylation. wikipedia.orgosti.gov This method involves the reaction of the nitro compound, such as 3-chloro-4-fluoronitrobenzene, with carbon monoxide in the presence of a suitable catalyst system. osti.gov Palladium-based catalysts have shown significant activity and selectivity in this transformation. wikipedia.orgosti.gov The reaction avoids the use of phosgene and the corresponding amine intermediate.
3-Chloro-4-fluoronitrobenzene, the precursor for this route, is a commercially available compound. sigmaaldrich.comchemicalbook.com It has been used in various synthetic applications, including the synthesis of benzoimidolones and other complex molecules. sigmaaldrich.comchemicalbook.com
Rearrangement Reactions (e.g., Schmidt, Curtius, Lossen)
Several rearrangement reactions provide phosgene-free pathways to isocyanates. wikipedia.orgnih.gov These reactions typically involve the thermal or photochemical decomposition of a suitable precursor to generate an isocyanate.
Schmidt Reaction: This reaction involves the treatment of a carboxylic acid with hydrazoic acid under acidic conditions to yield an amine via an isocyanate intermediate. wikipedia.orgbyjus.comorganic-chemistry.org The carboxylic acid first forms an acyl azide (B81097), which then rearranges to the isocyanate with the loss of nitrogen gas. wikipedia.org
Curtius Rearrangement: The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate. wikipedia.orgnih.govnih.govorganic-chemistry.org The acyl azide is typically prepared from a carboxylic acid derivative. nih.govnih.gov This method is known for its tolerance of a wide range of functional groups. nih.gov
Lossen Rearrangement: The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. numberanalytics.comwikipedia.orgnumberanalytics.comslideshare.net The reaction is typically carried out by treating the hydroxamic acid with a dehydrating agent or by activating it with a sulfonyl chloride. numberanalytics.comnumberanalytics.com
Oxalyl Chloride Mediated Approaches
Oxalyl chloride can serve as a safer alternative to phosgene for the synthesis of isocyanates from primary amides. wikipedia.orgacs.org The reaction of an amide with oxalyl chloride can produce an acyl isocyanate. acs.orgacs.orgorgsyn.org This method is particularly useful for preparing acyl isocyanates, which can then be converted to other isocyanate derivatives. Another approach involves reacting an amine or its hydrochloride salt with excess oxalyl chloride in a high-boiling-point solvent. google.com Furthermore, acyl isocyanates can be prepared by reacting oxalyl chloride with hydrohalides or sulfates of carboxamides or carbamates. google.com
Preparation of Key Precursors and Their Derivatization
Synthesis of 3-Chloro-4-fluoroaniline
The synthesis of 3-chloro-4-fluoroaniline (FCA) is a topic of significant interest due to its role as a vital intermediate in the production of pharmaceuticals, agrochemicals, and dyes. google.com The most prevalent and industrially significant method for its preparation involves the reduction of 3-chloro-4-fluoronitrobenzene. google.com
Several methods have been developed for this reduction reaction:
Catalytic Hydrogenation: This method employs a catalyst, such as platinum on carbon (Pt/C), to facilitate the reduction of the nitro group in 3-chloro-4-fluoronitrobenzene to an amine group. google.com The reaction is typically carried out in a hydrogen atmosphere at elevated temperatures and pressures. This approach is noted for its high reaction conversion rate, high yield (often exceeding 94%), and high selectivity, making it suitable for large-scale industrial production. google.com A key advantage is the avoidance of organic solvents, which simplifies the process and reduces environmental impact. google.com Another described method uses a Palladium-on-Carbon (Pd-C) catalyst at normal temperatures. google.com
Metal-Based Reduction: An alternative route utilizes metallic iron as the reducing agent in an electrolyte solution to convert the nitro group (NO₂) to an amino group (NH₂). google.com The process involves heating the reactants and then extracting the product with an organic solvent, followed by distillation to obtain the final crystalline 3-chloro-4-fluoroaniline. google.com
The precursor, 3-chloro-4-fluoronitrobenzene, can be synthesized from 3,4-dichloronitrobenzene through a fluorine displacement reaction. google.com Another synthetic strategy starts from o-dichlorobenzene, which undergoes nitration and then fluorination to produce a mixture of 3-chloro-2-fluoronitrobenzene and 3-chloro-4-fluoronitrobenzene. These isomers are then separated by vacuum rectification before the latter is reduced to 3-chloro-4-fluoroaniline. google.com
Table 1: Synthesis Methods for 3-Chloro-4-fluoroaniline
| Starting Material | Method | Reagents/Catalyst | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| 3-Chloro-4-fluoronitrobenzene | Catalytic Hydrogenation | 1% Pt/C, Hydrogen | 50-100°C, 0.1-5 MPa | >94% | >99.5% | google.com |
| 3-Chloro-4-fluoronitrobenzene | Metal Reduction | Reduced iron powder, Hydrochloric acid, Ethanol, Water | 80-90°C | Not specified | Not specified | google.com |
| 3,4-Dichloronitrobenzene | Fluorine Displacement & Hydrogenation Reduction | Fluoride salt, Pd-C, Hydrogen | Normal temperature for reduction | Not specified | Not specified | google.com |
Conversion Pathways from Substituted Anilines to Isocyanates
Once 3-chloro-4-fluoroaniline is synthesized, the next crucial step is its conversion to this compound. This transformation involves the introduction of the isocyanate (-N=C=O) functional group. Historically and commercially, this has been dominated by the phosgene process, although environmental and safety concerns have spurred the development of non-phosgene alternatives. patsnap.comacs.org
Phosgene Route: The traditional and most established method for producing isocyanates on an industrial scale is the reaction of a primary amine, such as 3-chloro-4-fluoroaniline, with phosgene (COCl₂). acs.org This process is highly efficient and cost-effective, which accounts for its widespread industrial use for producing major isocyanates like MDI and TDI. acs.orgpatsnap.com However, the extreme toxicity of phosgene gas presents significant safety risks and environmental challenges, necessitating stringent handling protocols and contributing to the generation of corrosive byproducts like hydrogen chloride. acs.orgionike.com
Non-Phosgene Routes: In response to the hazards of phosgene, significant research has focused on developing "phosgene-free" synthetic pathways. ionike.comrsc.org These methods are considered greener and safer alternatives. acs.org Key non-phosgene strategies include:
Carbamate (B1207046) Intermediates: A leading non-phosgene approach involves two main steps: first, the synthesis of a carbamate from the aniline (B41778), followed by the thermal decomposition (thermolysis) of the carbamate to yield the isocyanate and an alcohol. acs.orgresearchgate.net This route avoids the use of chlorine chemistry, which can simplify purification and improve product quality. acs.org Carbamates can be synthesized through various reactions, such as the oxidative carbonylation of amines or the reaction of amines with dimethyl carbonate. ionike.comresearchgate.net
Reductive Carbonylation of Nitro Compounds: This method can, in principle, directly convert a nitroaromatic compound like 3-chloro-4-fluoronitrobenzene to the corresponding isocyanate by reacting it with carbon monoxide. acs.org
Reaction of Formamides with Carbonates: A patented non-phosgene route involves reacting an organic formamide (B127407) with a diorganocarbonate. google.comgoogle.com The resulting product can then be thermolyzed to produce the isocyanate. google.comgoogle.com
Table 2: Comparison of Conversion Pathways to Isocyanates
| Pathway | Reactants | Key Features | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Phosgene Route | Amine, Phosgene (COCl₂) | Direct phosgenation of the amine. | Well-established, rapid reactions, high yields, cost-effective. | Use of highly toxic phosgene, corrosive HCl byproduct, safety concerns. | acs.orgionike.com |
| Non-Phosgene: Carbamate Decomposition | Amine, CO, Alcohol OR Amine, Dimethyl Carbonate | Two-step process via a carbamate intermediate. | Avoids toxic phosgene, potentially greener, higher product quality. | May require catalysts, thermal decomposition adds an energy-intensive step. | acs.orgresearchgate.net |
| Non-Phosgene: Reductive Carbonylation | Nitro Compound, Carbon Monoxide (CO) | Direct conversion of a nitro compound. | Bypasses the amine synthesis step. | Often requires high pressures and specialized catalysts. | patsnap.comacs.org |
| Non-Phosgene: Formamide Route | Formamide, Diorganocarbonate | Reaction of a formamide derivative followed by thermolysis. | Avoids phosgene. | Multi-step process, byproducts may need recycling. | google.comgoogle.com |
Industrial Scale-Up Considerations and Process Optimization
The transition from laboratory-scale synthesis to large-scale industrial production of this compound involves addressing several key challenges related to efficiency, safety, and cost. Process optimization is a continuous effort in the chemical industry to enhance yield, minimize waste, and reduce energy consumption. patsnap.com
For the production of the precursor, 3-chloro-4-fluoroaniline, methods like catalytic hydrogenation are favored for industrial scale-up due to their high yield, reasonable process flow, and high product purity. google.com The ability to recycle catalysts like Pd-C and solvents also improves the economic and environmental profile of the manufacturing process. google.com
In the conversion to the isocyanate, the dominance of the phosgene route in the broader isocyanate market is due to its economic advantages and high efficiency. patsnap.com However, for specialty isocyanates, and with increasing environmental regulations, non-phosgene routes are becoming more viable. patsnap.com
Key areas for process optimization in isocyanate manufacturing include:
Reaction Condition Optimization: Fine-tuning parameters such as temperature, pressure, and catalyst concentration is critical to maximize product yield and selectivity while minimizing side reactions and energy use. patsnap.com For instance, thermolysis of carbamate intermediates requires carefully controlled temperatures to ensure efficient conversion to the isocyanate without degradation. google.com
Advanced Reactor Technology: The shift from traditional batch reactors to continuous flow systems, including microreactors, offers significant advantages. patsnap.compatsnap.com Continuous processing allows for better control over reaction parameters, improved heat transfer (crucial for highly exothermic reactions), enhanced safety, and greater product consistency. acs.org
Process Integration and Waste Reduction: Optimizing industrial processes involves integrating different manufacturing steps, recycling unreacted materials, and finding uses for byproducts. patsnap.com In non-phosgene routes that produce byproducts, efficient recycling is key to economic viability. google.com
The implementation of in-line analytical technologies, such as Fourier-transform infrared (FTIR) spectroscopy, allows for real-time monitoring of the reaction. acs.org This provides immediate feedback for process control, enabling rapid optimization and ensuring consistent product quality. acs.org
Reactivity and Mechanistic Studies of 3 Chloro 4 Fluorophenyl Isocyanate
Nucleophilic Addition Reactions
The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by nucleophiles. This reactivity is the foundation of its utility in organic synthesis, particularly in the formation of polyurethanes and polyureas. The presence of electron-withdrawing halogen substituents, a chlorine atom at position 3 and a fluorine atom at position 4 on the phenyl ring, further enhances the electrophilicity of the isocyanate carbon in 3-chloro-4-fluorophenyl isocyanate, influencing its reaction kinetics.
Reaction with Hydroxyl Compounds: Urethane (B1682113) Formation Mechanisms
The reaction between an isocyanate and a hydroxyl compound (an alcohol) yields a urethane (also known as a carbamate). This reaction is a cornerstone of the polyurethane industry. kuleuven.be The mechanism proceeds through the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group.
The generally accepted mechanism involves the formation of an intermediate allophanate (B1242929), which then rearranges to the stable urethane. The reaction can be catalyzed by both acids and bases. In the absence of a catalyst, the reaction is thought to involve the alcohol acting as both a nucleophile and a proton transfer agent, often involving multiple alcohol molecules in the transition state. kuleuven.be The reactivity of alcohols with isocyanates is influenced by steric hindrance, with primary alcohols being more reactive than secondary alcohols. kuleuven.be
Table 1: General Reactivity of Alcohols with Isocyanates
| Alcohol Type | Relative Reactivity | Influencing Factors |
| Primary | High | Less steric hindrance allows for easier approach to the isocyanate carbon. |
| Secondary | Medium | Increased steric bulk around the hydroxyl group slows the reaction rate. kuleuven.be |
| Tertiary | Low | Significant steric hindrance makes the reaction very slow or negligible under normal conditions. |
This table provides a generalized overview of alcohol reactivity with isocyanates.
Reaction with Amines: Urea (B33335) and Polyurea Formation Pathways
The reaction of this compound with primary or secondary amines is a rapid and typically exothermic process that results in the formation of a substituted urea. commonorganicchemistry.com This reaction is generally faster than the corresponding reaction with alcohols due to the higher nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols. mdpi.com
The mechanism involves the direct nucleophilic attack of the amine's nitrogen on the isocyanate's carbonyl carbon. This forms a zwitterionic intermediate that quickly undergoes a proton transfer to yield the stable urea linkage. The reaction is usually carried out in a suitable solvent like DMF, THF, or DCM at room temperature and does not typically require a catalyst. commonorganicchemistry.com
When a di- or poly-functional amine is reacted with a di- or poly-functional isocyanate, a polyurea polymer is formed. This polymerization is a step-growth process that can occur very rapidly, making it suitable for applications like reaction injection molding (RIM). mdpi.com
Table 2: Comparison of Nucleophilic Addition Reactions
| Nucleophile | Product | Relative Reaction Rate | Catalyst Requirement |
| Amine | Urea | Very Fast | Generally not required commonorganicchemistry.com |
| Alcohol | Urethane | Moderate to Slow | Often catalyzed (e.g., by tertiary amines or organometallic compounds) |
| Water | Carbamate (B1207046) (unstable) | Slow | Can be catalyzed by acids or bases |
This table offers a comparative look at the reaction rates and conditions for different nucleophiles with isocyanates.
Hydrolysis Reactions: Carbamate and Amine Generation with Carbon Dioxide Evolution
The reaction of this compound with water, known as hydrolysis, proceeds through a multi-step mechanism. Initially, water attacks the isocyanate group to form an unstable carbamic acid intermediate (3-chloro-4-fluorophenylcarbamic acid). mdpi.comrsc.org
This carbamic acid is prone to decarboxylation, readily decomposing to yield the corresponding primary amine (3-chloro-4-fluoroaniline) and carbon dioxide gas. mdpi.comrsc.org The newly formed amine is itself a potent nucleophile and can react with another molecule of this compound to form a symmetrical disubstituted urea, N,N'-bis(3-chloro-4-fluorophenyl)urea.
Cycloaddition and Polymerization Processes
In addition to nucleophilic addition, isocyanates can undergo self-addition reactions, leading to the formation of cyclic dimers and trimers. These reactions are often influenced by temperature and the presence of specific catalysts.
Dimerization to Uretidiones
In the presence of certain catalysts, such as phosphines and pyridines, this compound can undergo dimerization to form a four-membered heterocyclic ring known as a uretidione (also spelled uretdione). nih.gov Aromatic isocyanates are particularly prone to dimerization. nih.gov
This dimerization is a reversible reaction. The uretidione ring can thermally dissociate back to two isocyanate monomers, particularly at elevated temperatures (e.g., above 175 °C). nih.gov This reversibility allows uretidiones to be used as "blocked" or "masked" isocyanates, which can regenerate the reactive isocyanate in situ upon heating for applications like powder coatings.
Trimerization to Isocyanurates
The cyclotrimerization of three molecules of this compound results in the formation of a highly stable, six-membered heterocyclic ring structure known as an isocyanurate. This reaction is generally favored at higher temperatures than dimerization and is promoted by a wide range of catalysts, including alkali metal alkoxides, carboxylates, and tertiary amines. nih.gov
The resulting isocyanurate trimers possess high thermal stability and low volatility. nih.gov In the context of polymer chemistry, forming isocyanurate cross-links within a polyurethane network significantly enhances the material's thermal resistance, rigidity, and chemical resistance.
Table 3: Cycloaddition Products of this compound
| Reaction | Product | Ring Structure | Key Features |
| Dimerization | Uretidione | Four-membered | Thermally reversible, used as blocked isocyanates. nih.gov |
| Trimerization | Isocyanurate | Six-membered | High thermal stability, enhances polymer properties. nih.gov |
Formation of Polyurethanes and Related Copolymers
The reaction of this compound with polyols is a primary method for the synthesis of polyurethanes. This polyaddition reaction proceeds through the nucleophilic attack of the hydroxyl groups of the polyol on the electrophilic carbon atom of the isocyanate group, resulting in the formation of urethane linkages. The presence of the electron-withdrawing chloro and fluoro substituents on the phenyl ring enhances the electrophilicity of the isocyanate, influencing the reaction rate and the properties of the resulting polymer.
The versatility of this compound extends to its use in the formation of various copolymers. By reacting it with a mixture of different diols or other comonomers containing active hydrogen atoms, copolymers with tailored properties can be synthesized. For instance, the incorporation of this isocyanate into a polymer backbone can modify its thermal stability, solubility, and mechanical characteristics.
Reactions with Acidic Protons and Active Hydrogen Compounds
The high reactivity of the isocyanate group in this compound makes it susceptible to reactions with a wide range of compounds containing active hydrogen atoms. These reactions are fundamental to its application in organic synthesis beyond polymer chemistry.
Reactions with Carboxylic Acids: Amide Formation and Decarboxylation
The reaction between this compound and carboxylic acids is a notable process that initially forms an unstable mixed anhydride (B1165640). This intermediate can then follow one of two main pathways. The primary pathway involves the decarboxylation of the mixed anhydride to yield an amide. This reaction is a useful method for the synthesis of N-(3-chloro-4-fluorophenyl) amides.
Alternatively, the mixed anhydride can react with another molecule of the carboxylic acid, leading to the formation of an acid anhydride and a carbamate. The specific outcome of the reaction is often dependent on the reaction conditions, such as temperature and the presence of catalysts.
Reactions with Urethane Linkages: Allophanate Formation
Urethane linkages, themselves formed from the reaction of isocyanates, can further react with this compound to form allophanates. This reaction involves the addition of the N-H proton of the urethane group across the N=C bond of the isocyanate. Allophanate formation is a type of cross-linking reaction that can significantly alter the properties of polyurethane materials, often increasing their rigidity and thermal stability. This reaction is typically promoted by elevated temperatures and the use of specific catalysts.
Advanced Mechanistic Investigations
A deeper understanding of the factors influencing the reactivity of this compound is crucial for controlling its chemical transformations and designing novel materials.
Catalytic Effects on Isocyanate Reactivity
The reactions of this compound are often accelerated by the use of catalysts. Both amine and organometallic catalysts are commonly employed. Tertiary amines, for example, can activate the isocyanate group by forming a complex, thereby increasing its susceptibility to nucleophilic attack. Organotin compounds, such as dibutyltin (B87310) dilaurate, are highly effective catalysts for the polyurethane formation reaction, proceeding through a mechanism that involves the coordination of both the isocyanate and the alcohol to the tin center.
The choice of catalyst can also influence the selectivity of the reaction, for instance, promoting the formation of urethane linkages over side reactions like allophanate or trimer formation.
Influence of Substituents on Reaction Kinetics and Selectivity
The chloro and fluoro substituents on the phenyl ring of this compound have a profound impact on its reactivity. These electron-withdrawing groups increase the electrophilicity of the isocyanate carbon atom, making it more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate. This enhanced reactivity is reflected in the kinetics of its reactions, which are generally faster.
The position of the substituents also plays a role in directing the selectivity of certain reactions. The steric hindrance and electronic effects imposed by the chloro and fluoro groups can influence the regioselectivity of addition to unsymmetrical nucleophiles.
Side Reactions and Undesired Crosslinking Phenomena
The isocyanate group (-N=C=O) is highly unsaturated and thus readily participates in addition reactions. In the context of polymerization and synthesis, these reactions can sometimes be undesirable, leading to the formation of thermally unstable linkages, byproducts that affect the material's properties, or uncontrolled crosslinking that can result in gelation and processing difficulties. For this compound, the electron-withdrawing nature of the chloro and fluoro substituents is expected to enhance the reactivity of the isocyanate carbon, potentially accelerating these side reactions.
Common Side Reactions:
Isocyanates, in general, are known to undergo several side reactions, particularly at elevated temperatures or in the presence of catalysts. These reactions often involve the isocyanate group reacting with itself or with the newly formed urethane or urea linkages.
Dimerization and Trimerization: this compound can react with itself to form cyclic dimers (uretidinediones) and trimers (isocyanurates). Trimerization is a common reaction for aromatic isocyanates and is often catalyzed by bases, metal compounds, or heat. These cyclic structures can introduce rigid crosslinks into a polymer network.
Allophanate Formation: An isocyanate group can react with a urethane linkage. Since this compound is often used to create urethane-based materials, the potential for allophanate formation is a significant consideration. This reaction introduces a branch point in a linear polymer chain, leading to crosslinking. Allophanate linkages are known to be thermally less stable than urethane linkages.
Biuret Formation: In reactions where this compound is used to form ureas (by reacting with amines), the resulting urea can further react with another isocyanate molecule to form a biuret. Similar to allophanate formation, this leads to branching and crosslinking. Biuret linkages also exhibit lower thermal stability compared to the primary urea linkage.
The general propensity for these side reactions is influenced by factors such as temperature, catalyst type and concentration, and the stoichiometry of the reactants. The enhanced electrophilicity of the isocyanate carbon in this compound due to the halogen substituents likely makes it more susceptible to these side reactions compared to non-substituted phenyl isocyanate.
Undesired Crosslinking:
Undesired crosslinking is a direct consequence of the side reactions mentioned above. The formation of dimers, trimers, allophanates, and biurets introduces multifunctional points within a polymer matrix that was intended to be linear or have a controlled degree of crosslinking.
Factors Influencing Undesired Crosslinking with this compound:
| Factor | Influence on Undesired Crosslinking |
| Temperature | Higher temperatures generally promote side reactions, leading to increased crosslinking. |
| Catalysts | Many catalysts used for urethane and urea formation can also catalyze side reactions. The choice of catalyst is crucial in controlling the reaction pathway. |
| Stoichiometry | An excess of this compound in a reaction mixture increases the probability of side reactions and subsequent crosslinking. |
| Reaction Time | Longer reaction times, especially at elevated temperatures, can lead to a higher degree of undesired crosslinking. |
Mechanistic Considerations:
The mechanisms of these side reactions involve the nucleophilic attack of an isocyanate, urethane, or urea on the electrophilic carbon of another isocyanate molecule. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound makes the isocyanate carbon more electron-deficient and therefore a harder electrophile, which can affect the kinetics and thermodynamics of these reactions. However, without specific experimental data for this compound, a detailed mechanistic analysis remains speculative.
Computational Chemistry and Theoretical Studies on Isocyanate Reactivity
Quantum Chemical Calculation Methodologies (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are at the forefront of studying isocyanate reactivity. nih.govacs.org These methodologies allow for the detailed examination of electronic structure and its correlation with chemical behavior.
Although no specific studies have been identified for 3-chloro-4-fluorophenyl isocyanate, research on analogous compounds like other chloro-substituted methylphenyl isocyanates has utilized these techniques to determine optimized geometries, vibrational frequencies, and electronic properties. acs.org For instance, DFT calculations at the B3LYP/6-311G* level of theory have been successfully employed to analyze the conformational preferences and vibrational spectra of related molecules. acs.org
A primary application of quantum chemical calculations is the elucidation of reaction mechanisms. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, the transition states that connect them. For isocyanates, reactions with nucleophiles such as alcohols or amines can proceed through different pathways, including concerted or stepwise mechanisms. nih.gov
Theoretical studies on phenyl isocyanate reactions have shown that the presence of catalysts or solvent molecules can significantly alter the mechanism and the structure of the transition state. researchgate.net For this compound, it is expected that the electron-withdrawing nature of the chlorine and fluorine atoms would influence the geometry and energy of the transition states in its reactions. However, specific computational data to confirm these effects are not available in the reviewed literature.
Computational methods are frequently used to predict the kinetic and thermodynamic parameters of reactions, such as activation barriers (related to the reaction rate) and reaction enthalpies (indicating whether a reaction is exothermic or endothermic). researchgate.net For substituted phenyl isocyanates, the electronic nature of the substituents is known to have a significant impact on these parameters.
While thermochemical data for compounds like 3-chloro-4-methylphenylisocyanate have been compiled, providing values for the enthalpy of formation and combustion, similar experimental or computationally derived data for this compound are not present in the surveyed literature. rsc.org General trends suggest that the electron-withdrawing chlorine and fluorine atoms in this compound would increase the electrophilicity of the isocyanate carbon, likely lowering the activation barrier for nucleophilic attack compared to unsubstituted phenyl isocyanate.
Molecular Modeling of Intermolecular Interactions
Beyond the study of individual molecules, molecular modeling is employed to simulate how molecules interact with each other. These intermolecular interactions are critical in understanding the behavior of substances in condensed phases and during reactions.
Simulations of isocyanate reactions with nucleophiles can provide insights into the role of the solvent and the specific interactions that lead to product formation. These simulations often involve modeling the approach of the nucleophile to the isocyanate and the subsequent bond-forming and-breaking processes. The reaction between isocyanates and alcohols, for example, is a cornerstone of polyurethane chemistry and has been a subject of such simulations, albeit for simpler isocyanates. nih.gov
In many industrial processes, isocyanate reactions are catalyzed by solid surfaces. Computational studies can model the chemisorption (chemical adsorption) of isocyanates onto these catalytic surfaces. This involves calculating the interaction energies and geometries of the adsorbed species to understand how the catalyst facilitates the reaction. While there are reports on the functionalization of silica (B1680970) surfaces with isocyanates, specific computational studies on the chemisorption of this compound on catalytic surfaces are absent from the current body of literature. acs.org
Structure-Reactivity Relationships and Electronic Properties
The relationship between a molecule's structure and its reactivity is a fundamental concept in chemistry. For substituted phenyl isocyanates, the type and position of the substituents on the aromatic ring dictate the electronic properties of the isocyanate group. Electron-withdrawing groups, such as chlorine and fluorine, are known to increase the reactivity of the isocyanate towards nucleophiles by enhancing the positive partial charge on the isocyanate carbon atom.
The presence of both a chloro and a fluoro substituent on the phenyl ring of this compound makes its electronic properties and reactivity a subject of interest. However, detailed quantitative structure-activity relationship (QSAR) studies or in-depth computational analyses of the electronic properties specifically for this molecule are not available. A computational study on the related molecule, 3-chloro-4-fluoronitrobenzene (B104753), using DFT has been performed, providing insights into properties like frontier molecular orbitals and electrostatic potential, which could offer a basis for future comparative studies on the isocyanate analogue. researchgate.net
Analysis of Electron Affinities and Electrophilic Character
The reactivity of phenyl isocyanates is largely dictated by the electrophilic nature of the carbon atom within the isocyanate group (-N=C=O). This electrophilicity is a consequence of the carbon atom being bonded to two highly electronegative atoms, nitrogen and oxygen, which results in a significant partial positive charge on the carbon. nih.gov This makes the isocyanate group highly susceptible to nucleophilic attack, a fundamental aspect of its chemistry. nih.gov
The electrophilic character of the isocyanate group is significantly influenced by the substituents on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, thereby increasing the molecule's reactivity towards nucleophiles. nih.gov Conversely, electron-donating groups decrease this electrophilicity and reduce reactivity. nih.gov
To quantify the electronic influence of substituents, the Hammett equation is a valuable tool. The Hammett substituent constant, σ, provides a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The Hammett constants for chlorine and fluorine at the meta and para positions of a benzene (B151609) ring are presented in the table below.
| Substituent | Position | Hammett Constant (σ) |
|---|---|---|
| -Cl | meta | 0.37 |
| -F | para | 0.06 |
The positive Hammett constants for both chlorine at the meta position (relative to the isocyanate group's point of attachment) and fluorine at the para position indicate that both are electron-withdrawing. This suggests that the presence of these two halogens on the phenyl ring of this compound will increase the electrophilic character of the isocyanate carbon, making it more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.
Role of Fluorine and Chlorine Substituents in Reactivity Modulation
The fluorine and chlorine atoms in this compound play a significant role in modulating the molecule's reactivity through a combination of inductive and resonance effects.
The inductive effect is the transmission of charge through a chain of atoms, resulting in a permanent dipole in a bond. Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the phenyl ring and, consequently, from the isocyanate group. This withdrawal of electron density further increases the partial positive charge on the isocyanate carbon, enhancing its electrophilicity and reactivity.
The resonance effect involves the delocalization of electrons through the π-system of the aromatic ring. Halogens, including fluorine and chlorine, have lone pairs of electrons that can be donated to the π-system, which is an electron-donating resonance effect (+R). However, for halogens, the inductive effect is generally considered to be stronger and more influential on reactivity than the resonance effect, especially for chlorine.
In the case of this compound, the chlorine atom is at the meta position relative to the isocyanate group. At the meta position, the resonance effect is minimal, and the strong electron-withdrawing inductive effect of chlorine dominates. This leads to a significant increase in the electrophilicity of the isocyanate group.
The fluorine atom is at the para position, where both inductive and resonance effects are operative. While fluorine is the most electronegative element and has a strong -I effect, its +R effect is also notable due to the effective overlap of the 2p orbitals of fluorine and carbon. However, the net effect of a fluorine substituent at the para position is still electron-withdrawing, as indicated by its positive Hammett constant. The presence of the fluorine atom, therefore, also contributes to the enhanced reactivity of the isocyanate group.
Computational methods such as Natural Bond Orbital (NBO) analysis can provide a more detailed picture of the electronic distribution within the molecule. NBO analysis allows for the calculation of atomic charges and the study of orbital interactions, which can quantitatively describe the electron-withdrawing effects of the halogen substituents and their impact on the electrophilicity of the isocyanate carbon. rsc.org Such analyses would be expected to show a greater positive charge on the isocyanate carbon of this compound compared to unsubstituted phenyl isocyanate, confirming the activating role of the halogen substituents.
Applications in Advanced Organic Synthesis and Material Science
Building Block for Complex Chemical Architectures
The dual halogen substitution on the phenyl ring, combined with the reactive isocyanate functional group, makes 3-Chloro-4-fluorophenyl isocyanate a sought-after component for building intricate molecular structures.
The isocyanate group is a powerful tool for synthesizing heterocyclic compounds, particularly those containing nitrogen. The primary route involves the reaction of this compound with various nucleophiles.
Urea (B33335) Derivatives: Its reaction with primary or secondary amines readily forms substituted ureas. This reaction is fundamental to the synthesis of many biologically active molecules. For instance, the formation of N,N'-disubstituted ureas is a key step in creating certain classes of pharmaceutical agents and agrochemicals. The reaction of this compound with an amine proceeds via nucleophilic addition to the isocyanate. organic-chemistry.orgnih.gov
Carbamate (B1207046) Synthesis: Similarly, reacting the isocyanate with alcohols or phenols yields carbamates (urethanes). This linkage is central to polyurethane chemistry but is also found in various functional molecules. organic-chemistry.org
Other Heterocycles: Through multi-step reaction sequences, the urea and carbamate derivatives can be further cyclized to form more complex heterocyclic systems, such as hydantoins, quinazolinediones, and benzoxazinones, which are common scaffolds in medicinal chemistry. The synthesis of its precursor, 3-chloro-4-fluoroaniline (B193440), is noted as important for producing a range of medicines, including broad-spectrum antibiotics and other pharmaceuticals, highlighting the significance of this chemical scaffold. google.com
Table 1: Illustrative Reactions for Heterocycle Precursor Synthesis
| Reactant A | Reactant B (Nucleophile) | Resulting Linkage | Potential Application |
| This compound | Primary/Secondary Amine | Substituted Urea | Agrochemicals, Pharmaceuticals |
| This compound | Alcohol/Phenol | Carbamate (Urethane) | Polymer Building Blocks, Medicinal Chemistry |
| This compound | Hydrazine (B178648) Derivative | Semicarbazide | Chemical Synthesis Intermediate |
Fluorinated organic frameworks (FOFs), a subclass of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are crystalline porous materials with applications in gas storage, separation, and catalysis. researchgate.net The incorporation of fluorine into the organic linkers can modify the framework's properties, such as thermal stability, chemical stability, and hydrophobicity. researchgate.netnih.gov
While direct use of this compound as a primary linker in common FOFs is not widely documented, its derivatives are ideal candidates for such applications. The isocyanate can be used to synthesize larger, more complex linker molecules that possess the necessary geometry and functional groups (e.g., carboxylates, pyridyls) for framework construction. The presence of C-F bonds on the linker can enhance the material's affinity for certain gases and create unique porous environments. researchgate.net The fluorination of linkers has been shown to have surprising effects on the topology and properties of the resulting framework materials. rsc.org
Integration into Specialty Polymer Systems
The most significant industrial application of isocyanates is in the production of polymers. mdpi.com this compound is particularly valuable for creating specialty polymers where high performance is required.
Polyurethanes (PUs) and polyureas (PUs) are major classes of polymers formed by the step-growth polymerization of di- or polyisocyanates with polyols or polyamines, respectively. nih.govgoogle.com this compound can be incorporated as a co-monomer to produce fluorinated and chlorinated versions of these polymers.
Fluorinated Polyurethanes (FPUs): When used in conjunction with a diisocyanate (like MDI or TDI) and a polyol, this compound acts as a chain-terminating agent or a modifier that introduces halogen atoms into the polymer backbone. This incorporation yields FPUs with enhanced properties. nih.gov
Fluorinated Polyureas: The reaction between isocyanates and amines is extremely rapid. In the synthesis of polyurea, this isocyanate can be reacted with diamines to form a polymer chain containing (3-chloro-4-fluorophenyl)urea (B3051526) linkages. These polymers are known for their robustness and fast curing times.
In these polymers, the segment derived from the isocyanate is known as the "hard segment," which contributes to the material's mechanical strength, while the polyol or polyamine forms the "soft segment," providing flexibility. mdpi.com
The inclusion of the 3-chloro-4-fluorophenyl moiety into polymer chains imparts a unique combination of properties derived from the halogen atoms.
Enhanced Thermal Stability: The high bond energy of the C-F bond often contributes to increased thermal stability in the resulting polymers compared to their non-fluorinated analogues. nih.gov
Hydrophobicity and Low Surface Energy: Fluorine's presence significantly lowers the surface energy of the material, leading to hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces. This is highly desirable for creating protective coatings and low-friction materials.
Flame Retardancy: The presence of chlorine atoms in the polymer structure can contribute to flame retardant properties, an important safety feature in many applications.
Table 2: Property Enhancements in Polymers from this compound
| Property | Influence of Halogen Atoms | Resulting Material Characteristic |
| Thermal Stability | High C-F bond energy | Increased resistance to heat degradation |
| Chemical Resistance | Inertness of C-F and C-Cl bonds | Durability against chemicals and weathering |
| Surface Energy | Low polarizability of fluorine | Hydrophobicity and oleophobicity |
| Flame Retardancy | Chlorine interferes with combustion cycle | Reduced flammability |
Synthetic Utility in Agrochemicals and Functional Materials
The 3-chloro-4-fluorophenyl structural motif is present in numerous active compounds used in agriculture. The precursor, 3-chloro-4-fluoroaniline, is an important intermediate for fluorinated herbicides and sterilants. google.com Consequently, the isocyanate derived from it is a direct precursor to several classes of agrochemicals.
Many modern herbicides are phenylurea derivatives, which function by inhibiting photosynthesis in target weeds. These are synthesized by reacting a substituted phenyl isocyanate with an appropriate amine. For example, the reaction of this compound with dimethylamine (B145610) would produce a urea-based herbicide. The specific substitution pattern on the phenyl ring is critical for the compound's biological activity and selectivity. Structurally related compounds, such as 3,4-Dichlorophenyl isocyanate, are used to prepare the active ingredient triclocarban, illustrating the industrial relevance of this reaction type. wikipedia.org
Role in Medicinal Chemistry and Pharmaceutical Development
Precursor for Active Pharmaceutical Ingredients (APIs)
The reactivity of the isocyanate group allows for its facile reaction with nucleophiles such as amines and alcohols, leading to the formation of urea (B33335) and carbamate (B1207046) linkages, respectively. This reactivity is a cornerstone of its utility in constructing complex molecules, including various therapeutic agents.
Synthesis of Bicycloalkyl Urea MCH Receptor Antagonists
Melanin-concentrating hormone (MCH) and its receptor, MCH-R1, are key players in the regulation of energy homeostasis and food intake, making them attractive targets for the development of anti-obesity therapeutics. A notable class of MCH-R1 antagonists is the bicycloalkyl ureas. In the synthesis of these compounds, 3-Chloro-4-fluorophenyl isocyanate can serve as a crucial reagent. The general synthetic approach involves the reaction of a bicycloalkylamine with an appropriately substituted phenyl isocyanate to form the urea pharmacophore. Specifically, the use of this compound introduces the 3-chloro-4-fluorophenyl moiety, which has been shown to be a key structural feature for potent MCH-R1 antagonism. While a related compound, 3-chloro-4-methylphenyl isocyanate, has been explicitly used in the synthesis of 1-(1-(1-adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea, the analogous use of this compound is a logical extension for generating structural diversity in this class of antagonists. sigmaaldrich.comnih.gov The oral efficacy of these bicycloalkyl urea MCH-R1 antagonists in rodent models of obesity highlights their therapeutic potential. nih.gov
Development of Angiotensin II (AII) AT1 Receptor Antagonists
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and antagonists of the angiotensin II type 1 (AT1) receptor are a mainstay in the treatment of hypertension. nih.gov The development of nonpeptide AT1 receptor antagonists has been an area of intense research. While many established "sartan" drugs feature a biphenyl (B1667301) tetrazole structure, ongoing research explores novel scaffolds to improve efficacy and pharmacokinetic profiles. The incorporation of a 3-chloro-4-fluorophenyl moiety, often as part of a urea or other functional group, is a strategy being investigated to generate new AT1 receptor antagonists. nih.gov Although direct synthesis of marketed AT1 receptor antagonists using this compound is not prominently documented, the synthesis of novel fluorine-substituted derivatives of existing drugs like Losartan and Valsartan has been reported to yield compounds with potent antihypertensive activity. nih.govnih.gov
Preparation of Novel 6-Fluorobenzothiazole-substituted Pyrazole (B372694) Analogues
Pyrazole-containing compounds represent a versatile class of heterocycles with a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov Similarly, the benzothiazole (B30560) scaffold is a privileged structure in medicinal chemistry. The combination of these two moieties, particularly with the inclusion of fluorine, can lead to novel drug candidates. The synthesis of 6-fluorobenzothiazole-substituted pyrazole analogues can potentially involve the use of this compound. While direct routes are not extensively detailed in readily available literature, isocyanates are known to react with various nucleophiles to form precursors for heterocyclic ring systems. For instance, the reaction of an isocyanate with a suitable hydrazine (B178648) derivative could be a step in the construction of a substituted pyrazole ring. The Vilsmeier-Haack reaction is a common method for the synthesis of 4-formyl pyrazole derivatives, which can then be further functionalized. nih.gov
Strategies for Fluorine Introduction in Drug Design
The strategic incorporation of fluorine into drug molecules is a widely employed tactic in modern medicinal chemistry to enhance a variety of pharmacological properties.
Impact of Fluorine on Drug Efficacy and Metabolism
The introduction of fluorine atoms into a drug candidate can have profound effects on its biological activity and pharmacokinetic profile. The high electronegativity and relatively small size of fluorine can alter a molecule's conformation, pKa, and electronic distribution, which can in turn influence its binding affinity to the target receptor or enzyme. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer drug half-life, improved bioavailability, and a more favorable dosing regimen. nih.gov The substitution of a hydrogen atom or a hydroxyl group with fluorine can also impact a molecule's lipophilicity, which is a critical parameter for membrane permeability and absorption. nih.gov
Isocyanates as Fluorine-Containing Synthons
Fluorine-containing synthons are indispensable tools for introducing fluorine into drug candidates. Isocyanates, such as this compound, are particularly valuable in this regard. The isocyanate group provides a reactive handle for coupling the fluorine-containing aromatic ring to other molecular fragments, typically through the formation of urea or carbamate linkages. This modular approach allows for the systematic exploration of structure-activity relationships by varying the non-isocyanate portion of the molecule while keeping the fluorinated phenyl group constant. The commercial availability of a wide range of fluorinated isocyanates, including this compound, facilitates their use in both early-stage drug discovery and process development. thermofisher.comuni.lusynquestlabs.com The combination of the reactive isocyanate functionality with the beneficial properties imparted by the fluorine atom makes these compounds powerful building blocks in the synthesis of modern pharmaceuticals.
Inhibitor Development and Biological Target Interactions
The chemical scaffold of this compound is a significant pharmacophore in the development of targeted therapies, particularly in the realm of enzyme and receptor inhibitors. Its utility stems from the specific physicochemical properties imparted by the chlorine and fluorine substituents on the phenyl ring. These halogen atoms can influence the molecule's electronic distribution, lipophilicity, and metabolic stability, and can participate in crucial interactions with biological targets, such as halogen bonding. chemrxiv.org The isocyanate group itself is a highly reactive electrophile, readily forming covalent bonds with nucleophilic residues in target proteins, or more commonly, serving as a key precursor for the synthesis of urea, amide, and carbamate linkages within a larger drug molecule. cymitquimica.com
EGFR Tyrosine Kinase Inhibitor Synthesis
The 3-chloro-4-fluorophenyl moiety is a cornerstone in the structure of several potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. EGFRs are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and survival; their dysregulation is a hallmark of many cancers. Small molecule inhibitors that compete with ATP for the kinase domain's binding site are a major class of anticancer drugs. nih.gov
A prominent example of the application of this chemical group is in the synthesis of Lapatinib, a dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govgoogle.com While Lapatinib itself contains a 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) fragment, the synthesis of this key intermediate often involves precursors that can be derived from this compound. nih.govgoogle.comresearchgate.net The synthesis of Lapatinib and related quinazoline-based inhibitors typically involves the coupling of a substituted quinazoline (B50416) core with an aniline (B41778) derivative. rsc.orggoogle.comresearchgate.net The 3-chloro-4-fluorophenyl group on the aniline portion of the molecule is crucial for its inhibitory activity.
Further research has demonstrated that modifications of the aniline moiety can significantly impact the inhibitory potency and selectivity of these compounds. For instance, replacing the halogenated aniline at the C-4 position of a quinazoline scaffold with 3-chloro-4-((3-fluorobenzyl)oxy)-aniline resulted in a compound with significantly increased antiproliferative activity against A431 and A549 cell lines when compared to both gefitinib (B1684475) and lapatinib. nih.gov The 3-chloro-4-(3-fluorobenzyloxy) aniline derivative is noted as being highly active, showing greater antiproliferative effects than reference drugs across multiple cell lines and inhibiting a wide array of mutated kinases. nih.gov This highlights the critical role of the specific substitution pattern on the phenyl ring in achieving high-affinity binding to the EGFR kinase domain.
Design of Enzyme and Receptor Modulators
Beyond its role in EGFR inhibitors, the 3-chloro-4-fluorophenyl structural motif is leveraged in the design of a broader range of enzyme and receptor modulators. The unique electronic and steric properties of this group allow it to be incorporated into various molecular frameworks to target different biological entities.
One area of investigation is the development of tyrosinase inhibitors. Researchers have utilized the 3-chloro-4-fluorophenyl fragment to design and synthesize new derivatives with potential inhibitory effects on tyrosinase from Agaricus bisporus. nih.gov This work underscores the versatility of the chemical moiety in creating compounds that can modulate the activity of specific enzymes.
Furthermore, synthetic compounds incorporating the N-(3-chloro-4-fluorophenyl) group have been explored for a variety of potential therapeutic applications. For example, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide has been identified as a compound of interest in medicinal chemistry with potential applications in oncology, infectious diseases, and neurological disorders due to its capacity to interact with biological targets. ontosight.ai The quinoline (B57606) scaffold is known for its broad biological activity, and the addition of the substituted phenyl group can enhance its interaction with specific targets. ontosight.ai
The design of novel kinase inhibitors frequently incorporates this halogenated phenylamine structure. For instance, N-(3-chloro-4-fluorophenyl)-3-{[6-(4-methylphenyl)pyrimidin-4-yl]amino}benzamide is another example of a synthetic compound where this moiety is part of a larger structure designed to inhibit protein kinases. chemdiv.com Similarly, isophthalic acid derivatives containing the 3-chloro-4-fluorophenyl group have been designed as type-2 protein kinase inhibitors, with some showing high potency against EGFR and HER2, comparable to lapatinib. nih.gov
Environmental Fate and Degradation Mechanisms of Aryl Isocyanates
Hydrolytic Pathways in Aquatic Environments
The reaction with water is a critical degradation route for aryl isocyanates upon their release into aquatic systems.
Aryl isocyanates are highly reactive compounds that readily undergo hydrolysis in aqueous environments nih.gov. The isocyanate functional group (-N=C=O) reacts with water to form an unstable carbamic acid intermediate. This intermediate rapidly decomposes, releasing carbon dioxide and forming a primary aromatic amine researchgate.net. In the case of 3-Chloro-4-fluorophenyl isocyanate, this process yields 3-chloro-4-fluoroaniline (B193440).
The reaction does not typically stop at the formation of the amine. The newly formed and highly reactive primary amine can subsequently react with another molecule of the parent isocyanate. This secondary reaction results in the formation of a stable, substituted diaryl urea (B33335) researchgate.net.
Research comparing different types of isocyanates has shown that the hydrolysis of aryl isocyanates is significantly faster than that of alkyl isocyanates nih.govnih.gov. The kinetics of this degradation are generally first-order illinois.edu. For many isocyanates, the hydrolysis of the N=C=O group can occur within minutes to hours epa.gov.
| Isocyanate Class | Relative Rate of Hydrolysis | Primary Reason |
|---|---|---|
| Aryl Isocyanates | Faster nih.govnih.gov | The aromatic ring influences the reactivity of the isocyanate group. |
| Alkyl Isocyanates | Slower nih.govnih.gov | The alkyl group is less activating compared to the aryl group. |
Sorption and Immobilization Processes in Environmental Matrices
Sorption to solid phases is a crucial process that dictates the transport and bioavailability of aryl isocyanates in the environment.
In the absence of sufficient water for hydrolysis, sorption to solids is considered the primary mechanism for the removal of isocyanates from the environmental compartment into which they are released epa.gov. For most aryl isocyanates, sorption to soils, sediments, and sludge in wastewater treatment is characterized as strong to very strong epa.gov. This process involves the partitioning of the chemical from the aqueous phase onto the surface of solid particles. The primary factors controlling the sorption of organic chemicals in soil are the properties of the soil itself, particularly the amount and nature of soil organic matter (SOM), and the characteristics of the mineral surfaces mdpi.comau.dksemanticscholar.org. The hydrophobic nature of many aryl isocyanates contributes to their strong affinity for the organic carbon fraction of soils and sediments.
The strong sorption of aryl isocyanates to environmental matrices has significant implications for their mobility. This high affinity for soils and sediments severely restricts their movement within the environment. Consequently, migration to groundwater and transport into surface waters is generally not expected epa.gov. The compound becomes effectively immobilized in the soil or sediment layer, reducing its potential for widespread environmental distribution. This sequestration in the solid phase makes the compound less available for other fate processes, such as aqueous hydrolysis or biodegradation.
Biological and Atmospheric Degradation Assessment
While hydrolysis and sorption are the dominant fate processes, the potential for biological and atmospheric degradation must also be considered.
Atmospheric Degradation: For most aryl isocyanates, atmospheric degradation is not considered a primary fate pathway. Removal from the air is more likely to occur through physical processes such as washout during precipitation or dry deposition onto surfaces epa.gov. However, isocyanates that do volatilize and persist in the troposphere can react with photochemically generated hydroxyl (OH) radicals, a key degradation mechanism for many volatile organic compounds (VOCs) acs.orgresearchgate.net. Isocyanates can be found as atmospheric pollutants in some urban areas, indicating some potential for atmospheric transport and transformation alkalinity.uk.
Aerobic and Anaerobic Biodegradation Potential
The biodegradation of organic substances is a key process driven by microorganisms, which can occur under aerobic (oxygen-present) or anaerobic (oxygen-absent) conditions. The final products of complete biodegradation, or mineralization, are typically carbon dioxide, water, and inorganic halides. researchgate.net
The structure of 3-chloro-4-fluoroaniline, the primary hydrolysis product of this compound, suggests significant resistance to biodegradation. The presence of halogen atoms (chlorine and fluorine) on the aromatic ring generally increases the recalcitrance of a compound. Halogenated anilines are known to be persistent and can be toxic. rsc.orgresearchgate.net
Aerobic Biodegradation: Under aerobic conditions, microorganisms utilize oxygen to break down organic pollutants. The degradation of halogenated aromatic compounds often proceeds through pathways involving oxygenase enzymes, which can initiate the cleavage of the aromatic ring. However, the stability of the carbon-fluorine and carbon-chlorine bonds makes this process challenging for microbes, often resulting in slow degradation rates.
Anaerobic Biodegradation: In the absence of oxygen, anaerobic microorganisms use other electron acceptors (such as nitrate, sulfate, or carbon dioxide) for respiration. A key mechanism for the breakdown of halogenated compounds under anaerobic conditions is reductive dehalogenation, where a halogen atom is removed and replaced with a hydrogen atom. While this process can reduce the toxicity and persistence of some chlorinated compounds, the carbon-fluorine bond is exceptionally strong and less susceptible to this type of transformation. nih.gov
Table 1: General Factors Influencing Microbial Biodegradation
| Parameter | Optimal Condition for Biodegradation | Rationale |
|---|---|---|
| pH | 6.0 - 8.0 | Microbial enzymes have optimal pH ranges for activity; extreme pH can inhibit or halt degradation. researchgate.net |
| Temperature | Varies by microbial community (mesophilic, thermophilic) | Affects microbial metabolic rates and enzyme kinetics. |
| Nutrients | C:N:P ratio from 100:10:1 to 100:5:1 | Microorganisms require essential nutrients (Nitrogen, Phosphorus) for growth and enzymatic processes. researchgate.net |
| Oxygen | Present for aerobic, absent for anaerobic | Determines the dominant microbial community and the metabolic pathways used for degradation. |
| Bioavailability | High | The compound must be accessible to microorganisms and not strongly sorbed to soil or sediment particles. researchgate.net |
Volatilization and Atmospheric Removal Mechanisms
Volatilization is the process by which a chemical transitions from a liquid or solid phase into the vapor phase, entering the atmosphere. For compounds like this compound, this is influenced by its vapor pressure and its Henry's Law constant. While specific data for this compound is limited, isocyanates as a class can pose inhalation hazards, suggesting some potential for volatilization. nj.gov
Once in the atmosphere, the fate of an organic chemical is determined by several removal mechanisms:
Photolysis: Direct degradation by sunlight. Aromatic compounds can absorb UV radiation, which may lead to bond cleavage.
Reaction with Hydroxyl Radicals (•OH): This is the most significant removal pathway for most organic compounds in the troposphere. Hydroxyl radicals are highly reactive and initiate oxidation reactions that break down the parent molecule.
Wet Deposition: Removal from the atmosphere through rain, snow, or fog.
Reaction with Water Vapor: Isocyanates are highly reactive with water. nj.gov Therefore, any atmospheric this compound would be expected to react with water vapor, hydrolyzing to form 3-chloro-4-fluoroaniline.
Given the high reactivity of the isocyanate group with water, the atmospheric lifetime of this compound is expected to be short. The primary concern would then shift to the atmospheric fate of the more stable 3-chloro-4-fluoroaniline.
Environmental Implications of Fluorinated Isocyanates and Their Degradation Products
Fluorinated organic compounds represent a broad class of chemicals with diverse properties and environmental impacts. nih.gov Some, like the per- and polyfluoroalkyl substances (PFAS), are known for their extreme persistence. nih.gov It is crucial to distinguish the specific structure of the compound from other classes of fluorinated chemicals. This compound is an aromatic fluorinated compound, which differs structurally and, potentially, in its environmental pathway from the aliphatic PFAS compounds.
Persistence and Potential Bioaccumulation of Metabolites
The environmental concern for this compound is primarily associated with its hydrolysis product, 3-chloro-4-fluoroaniline. Halogenated aromatic compounds are often categorized as persistent organic pollutants (POPs) due to their resistance to degradation, potential for bioaccumulation, and toxicity. researchgate.net
Persistence: The strength of the carbon-halogen bonds in 3-chloro-4-fluoroaniline makes it resistant to microbial and chemical degradation. The presence of both chlorine and fluorine on the benzene (B151609) ring likely enhances this stability, leading to a high potential for persistence in soil, water, and sediment.
Bioaccumulation: Bioaccumulation is the process by which a chemical accumulates in an organism at a concentration higher than that in the surrounding environment. This is often related to the chemical's lipophilicity (tendency to dissolve in fats). Halogenated organic compounds can be lipophilic and may accumulate in the fatty tissues of organisms, potentially biomagnifying up the food chain. researchgate.netnih.gov The potential for 3-chloro-4-fluoroaniline to bioaccumulate would need to be assessed through its octanol-water partition coefficient (Kow).
Table 2: General Characteristics of Persistent and Bioaccumulative Substances
| Property | Description | Relevance to 3-chloro-4-fluoroaniline |
|---|---|---|
| Persistence | Resistance to environmental degradation (biotic and abiotic). | The C-Cl and C-F bonds on the aromatic ring confer high stability and likely resistance to degradation. |
| Bioaccumulation | Accumulation in living organisms to concentrations higher than the environment. | As a halogenated aromatic compound, it has the potential to be lipophilic and accumulate in fatty tissues. |
| Toxicity | Capacity to cause adverse effects on living organisms. | Halogenated anilines as a class are known to exhibit toxicity. researchgate.net |
| Long-Range Transport | Potential to travel long distances from the source of release. | Persistent compounds can be transported globally via air and ocean currents. |
Toxicological Mechanisms and Biological Interactions of Isocyanates
Interactions with Biological Macromolecules
The high electrophilicity of the carbon atom in the isocyanate group is the primary driver of its interaction with biological macromolecules. This reactivity leads to the formation of covalent adducts with various nucleophilic functional groups present in proteins and other biological molecules.
Carbamoylation of Proteins (e.g., Albumin, Tubulin)
Isocyanates readily react with the primary amine groups of amino acids, such as the N-terminal amine and the ε-amino group of lysine (B10760008) residues, through a process called carbamoylation. researchgate.net This non-enzymatic post-translational modification can alter the structure and function of proteins.
Albumin: Serum albumin, the most abundant protein in blood plasma, is a major target for carbamoylation by isocyanates. researchgate.netresearchgate.net The formation of isocyanate-albumin adducts has been extensively studied as a biomarker of exposure to isocyanates like toluene (B28343) diisocyanate (TDI) and 4,4'-methylenediphenyl diisocyanate (MDI). researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the amino groups of albumin on the electrophilic carbon of the isocyanate group, forming a stable carbamoyl (B1232498) linkage. This modification of albumin can have significant immunological consequences, as discussed in the following sections.
Tubulin: Tubulin, the protein subunit of microtubules, is another critical target for isocyanates. Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintenance of cell shape. Carbamoylation of tubulin by cyanate, a related compound, has been shown to inhibit microtubule assembly. nih.gov This disruption of microtubule dynamics can lead to cell cycle arrest and cytotoxicity. It is proposed that isocyanates, through a similar mechanism, can bind to tubulin, leading to impaired cilia function in bronchial epithelial cells. researchgate.net
Adduct Formation and Neo-Epitope Generation
The covalent binding of isocyanates to endogenous proteins results in the formation of protein adducts. nih.gov These modified proteins can be recognized by the immune system as foreign, leading to the generation of what are known as "neo-epitopes." researchgate.net The immune system then mounts a response against these newly formed antigens, which can trigger hypersensitivity reactions.
The formation of isocyanate-protein conjugates is a key event in the development of isocyanate-induced asthma and other hypersensitivity diseases. researchgate.netresearchgate.net The isocyanate molecule acts as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. nih.gov The resulting isocyanate-protein adduct is then processed by antigen-presenting cells, leading to the activation of T-lymphocytes and the production of specific antibodies, primarily Immunoglobulin E (IgE). nih.gov
Mechanisms of Nucleic Acid Interaction and Mutagenicity
The electrophilic nature of isocyanates also allows them to react with the nucleophilic centers in nucleic acids, leading to potential genotoxicity.
Carbamoylation of Nucleobases (e.g., Cytosine) in DNA
Isocyanates can directly react with the exocyclic amino groups of DNA bases. nih.gov Studies on various isocyanates, including the structurally similar 4-chlorophenyl isocyanate, have demonstrated the formation of carbamoyl adducts with deoxycytidine, deoxyadenosine, and deoxyguanosine. nih.govacs.org The primary site of adduction for many aromatic isocyanates appears to be the N4 position of cytosine. nih.gov
This modification of DNA bases can disrupt the normal processes of DNA replication and transcription, potentially leading to mutations. The formation of these DNA adducts is a critical initiating event in the genotoxicity of isocyanates.
Genotoxicity and DNA Adduct Characterization
The formation of DNA adducts by isocyanates is a clear indication of their genotoxic potential. Studies on methyl isocyanate have shown its ability to induce chromosomal aberrations and micronuclei in mammalian cells, although some in vivo studies have yielded conflicting results. nih.gov
The characterization of isocyanate-DNA adducts has been achieved through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.orgnih.gov These methods have been crucial in identifying the specific sites of adduction on the DNA bases and in quantifying the levels of adducts formed. For instance, liquid chromatography-mass spectrometry (LC-MS/MS) has been developed for the sensitive detection of adducts of 4-chlorophenyl isocyanate with nucleosides. nih.govacs.org
The genotoxic effects of halogenated phenyl isocyanates are of particular concern due to their structural similarity to known carcinogens. While specific data for 3-Chloro-4-fluorophenyl isocyanate is not available, the known reactivity and genotoxicity of related compounds suggest a potential for similar effects.
Immunological Responses and Hypersensitivity Mechanisms
The immunological responses to isocyanates are a major aspect of their toxicity, with occupational asthma being the most well-documented health effect. researchgate.netdermnetnz.org
The formation of isocyanate-protein adducts, or neo-antigens, is the central mechanism driving these immunological responses. researchgate.net These adducts trigger a cascade of events involving the innate and adaptive immune systems. nih.gov
The process typically begins with the uptake and processing of the isocyanate-protein conjugate by antigen-presenting cells (APCs), such as dendritic cells and macrophages. researchgate.net These APCs then present the neo-epitopes to T-helper (Th) lymphocytes. This leads to the activation and proliferation of isocyanate-specific Th cells, which in turn orchestrate the immune response.
In the case of allergic sensitization, this often involves the differentiation of Th cells into the Th2 phenotype, which promotes the production of IgE antibodies by B-lymphocytes. nih.gov These IgE antibodies then bind to the surface of mast cells and basophils. Upon subsequent exposure to the isocyanate, the cross-linking of these IgE antibodies by the isocyanate-protein adducts triggers the degranulation of mast cells and basophils, releasing a flood of inflammatory mediators such as histamine, leukotrienes, and prostaglandins. These mediators are responsible for the clinical manifestations of an allergic reaction, including bronchoconstriction, airway inflammation, and mucus production, which are characteristic of occupational asthma.
Interestingly, studies have shown that there can be immunological cross-reactivity between different isocyanates. nih.gov This means that an individual sensitized to one isocyanate may also react to other isocyanates, likely due to the recognition of common antigenic determinants formed by the isocyanate-protein bond. nih.gov
Interactive Data Table: Key Biological Interactions of Isocyanates
| Interaction Type | Biological Macromolecule | Mechanism | Potential Consequence |
| Carbamoylation | Albumin | Reaction with amino groups | Formation of neo-epitopes, biomarker of exposure |
| Carbamoylation | Tubulin | Reaction with amino groups | Disruption of microtubule assembly, cytotoxicity |
| Adduct Formation | General Proteins | Covalent binding | Generation of neo-epitopes, triggers immune response |
| Carbamoylation | DNA (Cytosine) | Reaction with exocyclic amino groups | Formation of DNA adducts, potential mutagenicity |
Induction of Occupational Asthma and Respiratory Sensitization
Isocyanates are a leading cause of occupational asthma, a condition that can develop after repeated exposure over months or years. nih.govmdpi.com The main route of exposure is through the inhalation of isocyanate vapors or aerosols, which is common in industries using polyurethane products like paints, foams, and coatings. mdpi.comyoutube.comyoutube.com
Sensitization is the process by which the immune system develops a specific memory of the chemical. nih.gov Once an individual is sensitized, even minute exposures to the isocyanate can trigger a severe, sometimes life-threatening, asthma attack. ca.gov This sensitization is considered permanent. saif.com Evidence strongly indicates that respiratory sensitization can be initiated not only through inhalation but also through skin exposure. cdc.govnih.gov Animal models have demonstrated that skin contact with isocyanates can effectively induce systemic sensitization, leading to asthma-like responses upon subsequent inhalation. nih.gov
The precise mechanisms underlying isocyanate-induced asthma are complex and not fully elucidated. nih.govnih.govnih.gov It is understood to be a multifaceted process involving both immunological reactions and direct chemical toxicity. nih.govnih.gov Repetitive cycles of injury and repair in the airways following exposure may be a key process in its pathogenesis. nih.gov
Metabolic Pathways and Detoxification Processes
The body possesses mechanisms to metabolize and detoxify isocyanates, primarily through conjugation with endogenous molecules.
Glutathione (B108866) S-Transferase Mediated Detoxification
A primary and quantitatively important pathway for the biotransformation of isocyanates is conjugation with glutathione (GSH). nih.govacs.org GSH is a major antioxidant in the airways and plays a critical role in the metabolism of foreign compounds (xenobiotics). plos.orgplos.org The reaction, which can be mediated by the Glutathione S-transferase (GST) enzyme family, involves the nucleophilic attack of the GSH thiol group on the electrophilic carbon of the isocyanate group (-N=C=O). researchgate.net This results in the formation of a stable S-linked glutathione adduct. plos.orgplos.org Studies with various aliphatic polyisocyanates have confirmed that they readily react with GSH under physiological conditions to form these conjugates. plos.orgplos.org
Formation of Metabolites and Their Biological Activity
The initial S-(carbamoyl)glutathione conjugate is not merely an inert product. Evidence from studies on methyl isocyanate (MIC) shows that this initial adduct is itself reactive. nih.gov It has the potential to act as a transport vehicle for the isocyanate, capable of transferring the carbamoyl group to other nucleophilic molecules, such as the amino acid cysteine. nih.gov This suggests that the glutathione conjugate may serve to distribute the reactive moiety throughout the body. nih.gov
Following the initial conjugation, the glutathione adduct can be further metabolized along the mercapturic acid pathway. This involves sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, followed by acetylation of the remaining cysteine conjugate. The final product, a mercapturic acid conjugate such as S-(N-Methylcarbamoyl)-N-acetylcysteine (AMCC) in the case of MIC, is then excreted in the urine. nih.gov While this pathway represents a detoxification process, the reactivity of intermediate metabolites indicates a complex toxicological profile. Some isocyanates have also been tested for genetic toxicity, with studies on MIC showing a capacity to affect chromosome structure (clastogenic effects) but not to induce gene mutations in various in vitro and in vivo assays. nih.govnih.govosti.gov
Investigative Toxicology Studies and Risk Assessment Methodologies
A variety of toxicological studies are employed to understand the hazards of isocyanates and to inform risk assessment strategies.
Investigative Toxicology Studies
In Vitro Studies : Cultured mammalian cells are used to assess genetic toxicity. For example, methyl isocyanate was found to induce chromosomal aberrations and sister chromatid exchange in Chinese hamster ovary cells. nih.govnih.gov
In Vivo Studies : Animal models, primarily rodents, are used to investigate acute and repeated-dose toxicity via inhalation, which is the most relevant route of occupational exposure. epa.gov These studies have consistently shown that the primary target organ is the respiratory tract, with effects observed in the lungs and nasal cavities even at low concentrations. epa.gov Animal models are also crucial for studying the mechanisms of respiratory sensitization. nih.gov
Genetic Toxicology : A range of assays are used to determine if a chemical can damage genetic material. For methyl isocyanate, tests for gene mutations in Salmonella were negative, but tests for chromosomal damage in mammalian cells and in mice were positive. nih.govosti.gov
Risk Assessment Methodologies The risk assessment process for isocyanates is a structured approach to protect worker health. whlgni.org.uk
Hazard Identification : This step involves identifying products containing isocyanates and recognizing the specific health hazards, such as respiratory irritation and sensitization. environmentclearance.nic.inhse.gov.uk
Exposure Assessment : This crucial step quantifies worker exposure. Methodologies include:
Air Sampling : Personal and static air monitoring is conducted to measure the concentration of airborne isocyanates, ensuring levels remain below established Workplace Exposure Limits (WELs). occupational-hygiene.co.ukanitechgroup.com
Biological Monitoring : This involves analyzing biological samples, typically urine, for the presence of isocyanate metabolites. It provides a measure of the internal dose the worker has received and helps evaluate the effectiveness of control measures. occupational-hygiene.co.uk
Risk Characterization and Control : Based on the identified hazards and exposure levels, risks are characterized and appropriate control measures are implemented. These include engineering controls (e.g., ventilation systems), administrative controls (e.g., safe work practices), and the use of personal protective equipment (PPE), such as chemical-resistant gloves and air-fed respirators. cdc.govhse.gov.ukoccupational-hygiene.co.uk Regular monitoring and health surveillance of workers are essential components of a comprehensive risk management program. whlgni.org.ukoccupational-hygiene.co.uk
Analytical Methodologies for Research and Characterization of 3 Chloro 4 Fluorophenyl Isocyanate
Spectroscopic Techniques for Structural Elucidation
Fourier-Transform Infrared (FTIR) Spectroscopy for Isocyanate Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for the identification of 3-Chloro-4-fluorophenyl isocyanate, primarily due to the strong and characteristic absorption of the isocyanate (-N=C=O) functional group. The FTIR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of the molecule's bonds.
The most prominent and diagnostic feature in the FTIR spectrum of this compound is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group. This peak typically appears in the region of 2250-2275 cm⁻¹ . The presence of this strong band is a clear indicator of the isocyanate functionality.
Other significant absorption bands include:
Aromatic C-H stretching: These vibrations are typically observed as a group of weaker bands in the region of 3000-3100 cm⁻¹.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl ring give rise to several bands in the 1400-1600 cm⁻¹ region.
C-F stretching: The carbon-fluorine bond stretching vibration is expected to produce a strong absorption band in the range of 1100-1250 cm⁻¹.
C-Cl stretching: The carbon-chlorine bond stretching vibration typically appears in the region of 700-800 cm⁻¹.
The collective pattern of these absorption bands in the FTIR spectrum serves as a reliable method for the structural confirmation of this compound. thermofisher.com
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2275 | Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong |
| C-F | Stretch | 1100 - 1250 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons. The chemical shifts and splitting patterns of these protons are influenced by the electron-withdrawing effects of the chloro, fluoro, and isocyanate substituents. Based on the analysis of the closely related compound, 3-chloro-4-fluoroaniline (B193440), the following approximate chemical shifts and multiplicities can be predicted:
A doublet of doublets in the range of 7.2-7.4 ppm corresponding to the proton at position 5 (ortho to the isocyanate and meta to the chlorine).
A multiplet in the range of 7.0-7.2 ppm for the proton at position 2 (ortho to both the chlorine and fluorine).
A doublet of doublets in the range of 6.9-7.1 ppm for the proton at position 6 (ortho to the isocyanate and meta to the fluorine).
The coupling constants (J values) between adjacent protons would provide further confirmation of their relative positions on the aromatic ring.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum will exhibit distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents. The carbon atom of the isocyanate group is expected to have a characteristic chemical shift in the range of 120-130 ppm . The aromatic carbons will appear in the region of 110-140 ppm , with the carbons directly attached to the electronegative fluorine and chlorine atoms showing distinct shifts.
¹⁹F-NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine signal will be influenced by the other substituents on the aromatic ring and is typically referenced against a standard such as CFCl₃.
Table 2: Predicted NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H-2 | 7.0 - 7.2 | Multiplet |
| ¹H | H-5 | 7.2 - 7.4 | Doublet of Doublets |
| ¹H | H-6 | 6.9 - 7.1 | Doublet of Doublets |
| ¹³C | C-NCO | 120 - 130 | Singlet |
| ¹³C | Aromatic Carbons | 110 - 140 | Multiple Signals |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
For this compound (C₇H₃ClFNO), the expected molecular weight is approximately 171.56 g/mol . The mass spectrum will show a molecular ion peak at m/z 171. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 173 (the M+2 peak) is also expected, with an intensity of about one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule are expected to include:
Loss of the isocyanate group (-NCO): This would result in a fragment ion at m/z 129.
Loss of a chlorine atom (-Cl): This would lead to a fragment at m/z 136.
Loss of carbon monoxide (-CO) from the isocyanate group: This would produce a fragment at m/z 143.
The analysis of these fragment ions helps to confirm the presence of the different functional groups and their arrangement within the molecule.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | Identity |
|---|---|---|
| [M]⁺ | 171 | Molecular Ion |
| [M+2]⁺ | 173 | Molecular Ion with ³⁷Cl |
| [M-NCO]⁺ | 129 | Loss of isocyanate group |
| [M-Cl]⁺ | 136 | Loss of chlorine atom |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Trace Analysis
Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for determining the purity of the compound. thermofisher.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.
For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically employed. A flame ionization detector (FID) can be used for quantification, while coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for both separation and definitive identification of the compound and any impurities.
Due to the high reactivity of isocyanates, derivatization is often employed, especially for trace analysis. This involves reacting the isocyanate with a reagent to form a more stable, less reactive, and more easily detectable derivative. For GC analysis, derivatization with an alcohol to form a urethane (B1682113) is a common approach.
High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For the analysis of this compound, especially in complex matrices or at trace levels, HPLC is often the method of choice.
Due to the reactivity of the isocyanate group, direct analysis by HPLC can be challenging. Therefore, derivatization is a critical step in most HPLC methods for isocyanates. A common approach is to react the isocyanate with an amine-containing reagent, such as 1-(2-pyridyl)piperazine (1,2-PP), to form a stable urea (B33335) derivative. These derivatives are typically UV-active and can be readily detected by a UV-Vis detector.
A typical HPLC method for the analysis of the derivatized this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water or a buffer. The use of a gradient elution, where the composition of the mobile phase is changed over time, can improve the separation of complex mixtures.
Coupling the HPLC system to a mass spectrometer (LC-MS) provides an even higher level of selectivity and sensitivity, allowing for the accurate quantification and confirmation of the identity of the derivatized compound, even in the presence of interfering substances.
Table 4: Common Derivatizing Agents for Chromatographic Analysis of Isocyanates
| Derivatizing Agent | Reaction Product | Analytical Technique |
|---|---|---|
| 1-(2-Pyridyl)piperazine (1,2-PP) | Urea Derivative | HPLC-UV, LC-MS |
| Di-n-butylamine (DBA) | Urea Derivative | GC, HPLC |
| 9-(N-methylaminomethyl)anthracene (MAMA) | Urea Derivative | HPLC-Fluorescence |
Capillary Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that can be adapted for the analysis of this compound, typically after derivatization. The separation in CZE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. creative-proteomics.comyoutube.com For isocyanates, which are highly reactive, direct analysis is challenging. Therefore, a crucial step is the derivatization of the isocyanate group to form a stable, charged derivative that can be readily analyzed by CZE.
A common derivatization strategy involves reacting the isocyanate with a nucleophilic reagent, such as an amine, to form a urea derivative. For instance, 1-(2-pyridyl)piperazine (PP) is a derivatizing agent that has been successfully used for other isocyanates. acs.org The resulting derivative of this compound would be a substituted urea containing the chromophoric pyridyl group, which facilitates UV detection.
The CZE separation of the derivatized this compound would be performed in a fused-silica capillary filled with a background electrolyte (BGE), such as a phosphate or borate buffer. The choice of BGE pH is critical as it influences the charge of the analyte and the electroosmotic flow (EOF), thereby affecting the separation resolution and analysis time.
A typical CZE method for the analysis of derivatized this compound is outlined in the table below.
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 375 µm o.d., 50 cm total length |
| Background Electrolyte (BGE) | 25 mM Phosphate buffer, pH 7.4 |
| Applied Voltage | 20 kV |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV absorbance at 254 nm |
| Temperature | 25 °C |
This table presents a hypothetical set of CZE parameters for the analysis of derivatized this compound, based on methods developed for other isocyanates.
The CZE method offers several advantages over traditional chromatographic techniques like HPLC, including higher separation efficiency, shorter analysis times, and reduced solvent consumption. acs.orgrsc.org For the analysis of this compound, CZE can provide a rapid and sensitive method for its quantification in various matrices, provided that a suitable and reproducible derivatization procedure is established.
Advanced Techniques for Reaction Monitoring and Kinetic Studies
Understanding the reaction kinetics of this compound is crucial for its application in synthesis and materials science. Advanced, in-situ analytical techniques are invaluable for real-time monitoring of its reactions, providing detailed insights into reaction rates, mechanisms, and the influence of various parameters.
One of the most powerful techniques for this purpose is in-situ Fourier Transform Infrared (FTIR) spectroscopy . mt.com The isocyanate group (-N=C=O) has a strong and distinct absorption band in the IR spectrum, typically around 2250-2275 cm⁻¹. By monitoring the decrease in the intensity of this band over time, the consumption of this compound can be directly quantified. mt.com This allows for the determination of reaction kinetics under actual process conditions without the need for sampling and quenching, which can introduce errors.
For a kinetic study of the reaction between this compound and a generic alcohol (R-OH) to form a urethane, an Attenuated Total Reflectance (ATR) FTIR probe can be immersed directly into the reaction mixture. The progress of the reaction can be followed by recording spectra at regular intervals.
Below is a table illustrating hypothetical data that could be obtained from an in-situ FTIR monitoring experiment.
| Time (minutes) | Isocyanate Peak Absorbance (arbitrary units) | Concentration of this compound (mol/L) |
| 0 | 1.20 | 0.100 |
| 10 | 0.95 | 0.079 |
| 20 | 0.75 | 0.063 |
| 30 | 0.60 | 0.050 |
| 60 | 0.36 | 0.030 |
| 90 | 0.22 | 0.018 |
| 120 | 0.12 | 0.010 |
This table presents hypothetical kinetic data for the reaction of this compound, demonstrating the decay of the isocyanate concentration over time as would be measured by in-situ FTIR.
From such data, kinetic parameters like the rate constant (k) can be determined by plotting the concentration of the isocyanate versus time and fitting the data to an appropriate rate law. This approach enables the rapid screening of reaction conditions, such as temperature, catalyst, and solvent effects, on the reaction rate.
Other advanced techniques for reaction monitoring include:
Raman Spectroscopy: Similar to FTIR, it can be used for in-situ monitoring of the isocyanate functional group.
Reaction Calorimetry (RC1): This technique measures the heat evolved during the reaction, which is directly proportional to the reaction rate. It provides simultaneous kinetic and thermodynamic information.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine reaction monitoring due to instrumentation costs, it can provide detailed mechanistic information by identifying and quantifying reactants, intermediates, and products in real-time.
These advanced methodologies provide a comprehensive toolkit for the detailed investigation of the reactivity and kinetics of this compound, facilitating its efficient use in chemical synthesis and polymer chemistry.
Future Research Directions and Perspectives on 3 Chloro 4 Fluorophenyl Isocyanate
Development of Novel Synthetic Routes with Enhanced Sustainability
A primary focus of future research will be the development of more sustainable methods for the synthesis of 3-Chloro-4-fluorophenyl isocyanate and its derivatives. Traditional synthesis often involves hazardous reagents like phosgene (B1210022). epa.gov Green chemistry principles are driving research towards alternative, safer synthetic pathways. researchgate.net This includes exploring non-phosgene routes and the use of more environmentally benign solvents and catalysts. The goal is to create manufacturing processes that are not only more efficient but also have a reduced environmental footprint. patsnap.com
Exploration of New Catalytic Systems for Isocyanate Reactions
The high reactivity of the isocyanate group (-N=C=O) is central to its utility in chemical synthesis. patsnap.com Future research will likely focus on the discovery and development of novel catalytic systems that can control the reactivity and selectivity of this compound in various reactions. This could lead to the synthesis of new polymers and other materials with precisely tailored properties.
Design of Next-Generation Fluorinated Materials
The presence of both chlorine and fluorine atoms on the phenyl ring of this compound imparts unique properties to the molecules derived from it. smolecule.com These properties can include enhanced thermal stability, chemical resistance, and specific electronic characteristics. Future research will leverage these attributes to design and synthesize next-generation fluorinated materials. These could find applications in diverse fields such as electronics, aerospace, and advanced coatings.
Targeted Pharmaceutical Applications and Drug Delivery Systems
Isocyanates are valuable in the pharmaceutical industry for synthesizing a range of drug molecules and for creating novel drug delivery systems. patsnap.compatsnap.com The specific structure of this compound makes it a candidate for the development of targeted therapies. Research has shown its use in the synthesis of compounds with potential anticancer activity. mdpi.comresearchgate.netnih.govsci-hub.se
Future work will likely focus on:
Designing new drug candidates: Utilizing this compound as a scaffold to create new molecules with specific biological targets.
Developing advanced drug delivery systems: Isocyanate-based polymers, such as polyurethanes, are being explored for controlled-release drug formulations and targeted drug delivery. patsnap.compatsnap.commdpi.com The unique properties of fluorinated polyurethanes derived from this isocyanate could offer advantages in terms of biocompatibility and drug release profiles. acs.org Ionizable drug delivery systems are also an emerging area of application. nih.gov
Advanced Computational Modeling for Predictive Research
Computational chemistry and molecular modeling are becoming increasingly powerful tools in chemical research. mdpi.com For this compound, computational models can be used to:
Predict the reactivity of the molecule in different chemical environments.
Simulate the properties of new materials derived from it.
Model its interaction with biological targets, aiding in the design of new pharmaceuticals.
Advanced computational modeling will enable researchers to screen potential applications and design experiments more efficiently, accelerating the pace of discovery.
Comprehensive Environmental Impact Assessment and Remediation Strategies
The potential environmental impact of isocyanates is a significant concern. patsnap.compatsnap.com Future research must include comprehensive assessments of the environmental fate and transport of this compound and its degradation products. patsnap.com This includes studying its persistence in soil and water and its potential for bioaccumulation. patsnap.com
Key areas for future research include:
Lifecycle assessment: Evaluating the environmental impact from production to disposal. patsnap.com
Development of remediation techniques: Creating effective methods for cleaning up environmental contamination, should it occur. patsnap.comsafetyinnumbers.ca This could involve developing specialized absorbents or chemical neutralization processes. safetyinnumbers.ca
Biodegradable alternatives: Research into biodegradable isocyanate-based products is ongoing to reduce long-term environmental persistence. patsnap.com
In-Depth Understanding of Long-Term Toxicological Effects and Biomarker Development
While the acute toxicity of isocyanates is well-documented, there is a need for a more in-depth understanding of the potential long-term health effects of exposure to compounds like this compound. fishersci.comthermofisher.com The toxicological properties of this specific compound have not been fully investigated. fishersci.comthermofisher.com
Future research should focus on:
Chronic toxicity studies: Investigating the effects of long-term, low-level exposure.
Biomarker development: Identifying and validating reliable biomarkers to monitor occupational exposure to isocyanates. oup.comresearchgate.netoup.com This could include measuring metabolites in urine or protein adducts in blood. oup.comnih.gov The development of such biomarkers is crucial for protecting the health of workers in industries where this chemical is used. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-4-fluorophenyl isocyanate, and what analytical techniques are critical for confirming its purity and structure?
- Methodological Answer : The compound is typically synthesized via the reaction of 3-chloro-4-fluoroaniline with phosgene or safer substitutes (e.g., triphosgene) in anhydrous conditions. Key analytical techniques include:
- FT-IR Spectroscopy : Detection of the isocyanate group (NCO) stretching vibration at ~2270 cm⁻¹ .
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., aromatic protons and fluorine/chlorine coupling patterns) .
- X-ray Crystallography : For structural confirmation, SHELX software is widely used for refinement, particularly for resolving disorder in aromatic systems .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for biological studies?
- Methodological Answer : Standardize reaction conditions (e.g., solvent purity, stoichiometry, and temperature control). Use HPLC or GC-MS to monitor reaction progress and quantify byproducts. For example, Example 342 in demonstrates the use of ethyl isocyanate as a reagent, which can be adapted with rigorous stoichiometric calibration .
Advanced Research Questions
Q. How can discrepancies in reported reactivity of this compound under varying catalytic conditions be resolved?
- Methodological Answer :
- Controlled Kinetic Studies : Compare reaction rates under identical conditions (e.g., solvent, catalyst loading).
- Computational Modeling : Use density functional theory (DFT) to predict regioselectivity in nucleophilic additions, cross-referenced with experimental outcomes .
- Byproduct Analysis : Employ LC-MS or F NMR to identify intermediates or side products that may explain divergent results .
Q. What challenges arise in determining the crystal structure of this compound derivatives, and how can SHELX software mitigate these issues?
- Methodological Answer : Challenges include thermal motion in the isocyanate group and halogen-related disorder. SHELX addresses these via:
- TLS Refinement : Modeling anisotropic displacement parameters for heavy atoms (Cl, F).
- Constraints : Fixing bond lengths/angles for the NCO group during refinement .
Q. What methodological approaches are employed to assess the bioactivity of this compound derivatives in kinase inhibition studies?
- Methodological Answer :
- In Vitro Assays : Measure IC values against target kinases (e.g., EGFR) using fluorescence-based enzymatic assays .
- Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., morpholine or pyridine groups) to identify critical pharmacophores .
- Molecular Docking : Use software like AutoDock to predict binding modes, validated by crystallographic data from SHELX-refined structures .
Q. How should researchers address contradictory thermal stability data reported for this compound?
- Methodological Answer :
- Standardized Thermal Analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled humidity (<5% RH) to isolate moisture effects .
- Comparative Studies : Replicate literature protocols to identify variables (e.g., heating rates, sample purity) causing discrepancies .
Data Contradiction and Analysis
Q. What strategies can resolve conflicting data on the electrophilic reactivity of this compound in aromatic substitution reactions?
- Methodological Answer :
- Cross-Validation : Use multiple spectroscopic techniques (e.g., F NMR for fluorine displacement tracking) .
- Isolation of Intermediates : Trap reactive intermediates (e.g., nitrenes) using low-temperature matrices for structural characterization .
Application-Oriented Questions
Q. How is this compound utilized in the development of fluorescent probes for biochemical assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
